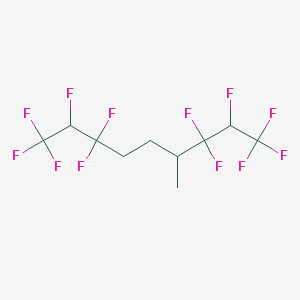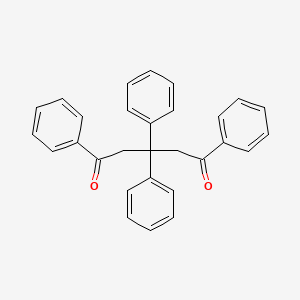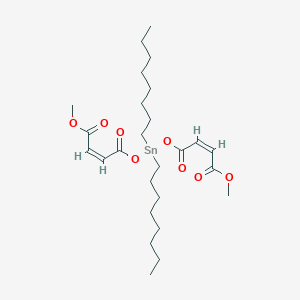
2,2,2-Tribromo-1-chloroethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is an organic compound with the molecular formula C_5H_5Br_3ClO_2. It is a derivative of prop-2-enoic acid, where the hydrogen atoms on the ethyl group are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate typically involves the bromination and chlorination of ethyl prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br_2) and a chlorinating agent such as thionyl chloride (SOCl_2). The reaction conditions often include a solvent like dichloromethane (CH_2Cl_2) and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Tribromo-1-chloroethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2).
Addition Reactions: Electrophiles such as hydrogen halides (HX) and halogens (X_2) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes and halogenated by-products.
Aplicaciones Científicas De Investigación
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The halogen atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Tribromoethyl prop-2-enoate
- 1-Chloro-2,2,2-tribromoethane
- 2,2-Dibromo-1-chloroethyl prop-2-enoate
Uniqueness
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen.
Propiedades
Número CAS |
59829-02-6 |
|---|---|
Fórmula molecular |
C5H4Br3ClO2 |
Peso molecular |
371.25 g/mol |
Nombre IUPAC |
(2,2,2-tribromo-1-chloroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H4Br3ClO2/c1-2-3(10)11-4(9)5(6,7)8/h2,4H,1H2 |
Clave InChI |
XQIIGQGATOFGJK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC(C(Br)(Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
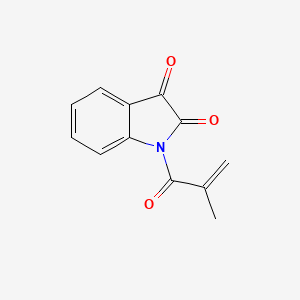
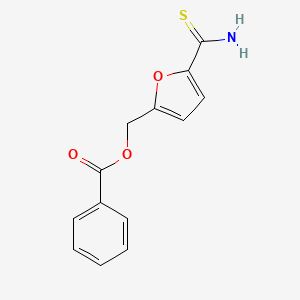
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)
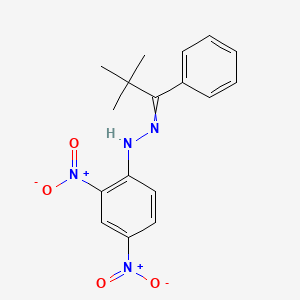

![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
